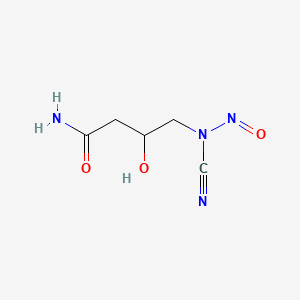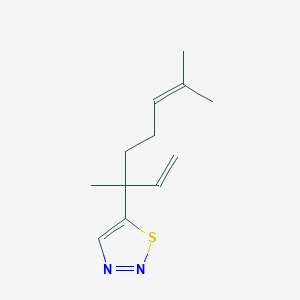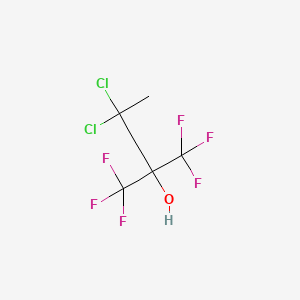
2-Pentanol, 4,4-dichloro-1,1,1-trifluoro-2-(trifluoromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pentanol, 4,4-dichloro-1,1,1-trifluoro-2-(trifluoromethyl)- is a complex organic compound with the molecular formula C6H8Cl2F6O. This compound is characterized by the presence of multiple halogen atoms, including chlorine and fluorine, which contribute to its unique chemical properties. It is used in various scientific research applications due to its distinct reactivity and structural features.
Métodos De Preparación
The synthesis of 2-Pentanol, 4,4-dichloro-1,1,1-trifluoro-2-(trifluoromethyl)- involves several steps, typically starting with the appropriate pentanol derivative. The introduction of chlorine and fluorine atoms can be achieved through halogenation reactions using reagents such as chlorine gas (Cl2) and fluorinating agents like sulfur tetrafluoride (SF4). The reaction conditions often require controlled temperatures and the presence of catalysts to ensure selective halogenation and to avoid over-substitution.
Industrial production methods may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions to produce the desired compound efficiently. These methods are designed to maximize yield and purity while minimizing the formation of by-products.
Análisis De Reacciones Químicas
2-Pentanol, 4,4-dichloro-1,1,1-trifluoro-2-(trifluoromethyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into alcohols or alkanes.
Substitution: The halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
2-Pentanol, 4,4-dichloro-1,1,1-trifluoro-2-(trifluoromethyl)- is utilized in various scientific research fields, including:
Chemistry: It serves as a reagent in organic synthesis, particularly in the development of new halogenated compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways involving halogenated substrates.
Medicine: Research into potential pharmaceutical applications explores its use as a building block for drug development, especially for compounds targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants, due to its reactivity and stability.
Mecanismo De Acción
The mechanism by which 2-Pentanol, 4,4-dichloro-1,1,1-trifluoro-2-(trifluoromethyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The halogen atoms in the compound can form strong bonds with active sites, influencing the activity of enzymes and altering metabolic pathways. The compound’s reactivity also allows it to participate in various chemical reactions, making it a versatile tool in research.
Comparación Con Compuestos Similares
Compared to other halogenated pentanols, 2-Pentanol, 4,4-dichloro-1,1,1-trifluoro-2-(trifluoromethyl)- is unique due to the presence of both chlorine and fluorine atoms. Similar compounds include:
2-Pentanol, 4,4-dimethyl-: This compound lacks the halogen atoms, resulting in different reactivity and applications.
Ethane, 2,2-dichloro-1,1,1-trifluoro-: While similar in having multiple halogen atoms, this compound has a simpler structure and different chemical properties.
Propiedades
Número CAS |
101931-61-7 |
|---|---|
Fórmula molecular |
C6H6Cl2F6O |
Peso molecular |
279.00 g/mol |
Nombre IUPAC |
4,4-dichloro-1,1,1-trifluoro-2-(trifluoromethyl)pentan-2-ol |
InChI |
InChI=1S/C6H6Cl2F6O/c1-3(7,8)2-4(15,5(9,10)11)6(12,13)14/h15H,2H2,1H3 |
Clave InChI |
QLVOOYXXQZSRGC-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(C(F)(F)F)(C(F)(F)F)O)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetic acid;4-[1-(4-hydroxyphenyl)-2-phenylethenyl]phenol](/img/structure/B14339870.png)
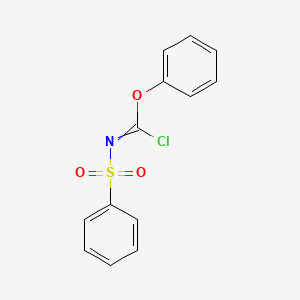
![1-Phenyl-1-[(E)-phenyldiazenyl]ethane-1-peroxol](/img/structure/B14339876.png)
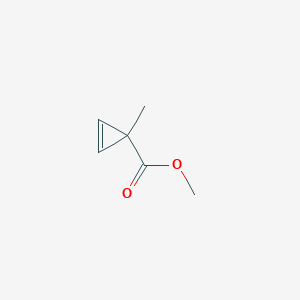
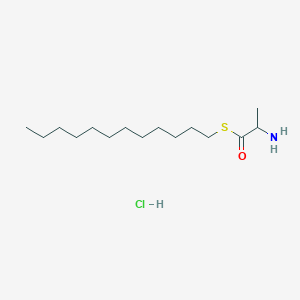
![1-[2-(Thiophen-2-yl)ethyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14339900.png)
![4-[2-(4-Hydroxyphenyl)ethyl]benzonitrile](/img/structure/B14339904.png)
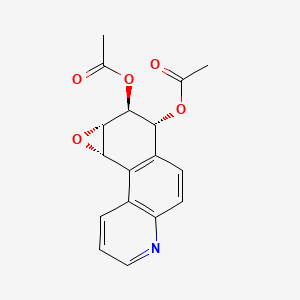
![1-(4-{2-[2-(3,4-Dichlorophenyl)ethenyl]pyridin-4-yl}piperazin-1-yl)ethan-1-one](/img/structure/B14339917.png)
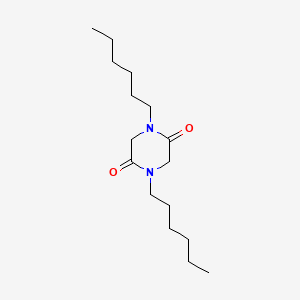
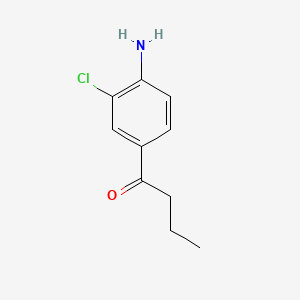
![N-[(E)-1-thiophen-2-ylheptylideneamino]pyridine-3-carboxamide](/img/structure/B14339934.png)
